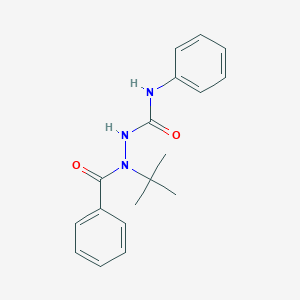
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide, also known as BBIC, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of reactive oxygen species, which are involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, protection against oxidative stress and inflammation, and antimicrobial activity. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor. In neuroprotection, this compound has been shown to protect against oxidative stress and inflammation by regulating the activity of various signaling pathways. In antimicrobial activity, this compound has been shown to exhibit antibacterial and antifungal activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has several advantages for laboratory experiments, including its low toxicity, stability, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and low bioavailability.
Direcciones Futuras
There are several future directions for research on 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as cardiovascular diseases and diabetes, and the development of more effective formulations to improve its bioavailability. Additionally, the investigation of the mechanism of action of this compound in different cell types and its interactions with other drugs could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide can be synthesized using different methods, including the reaction of 2-tert-butylbenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Another method involves the reaction of 2-tert-butylbenzohydrazide with benzoyl chloride in the presence of a base, such as sodium hydride. The product is then purified using recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, this compound has been shown to exhibit antibacterial and antifungal activity against various pathogens.
Propiedades
Fórmula molecular |
C18H21N3O2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-[benzoyl(tert-butyl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)21(16(22)14-10-6-4-7-11-14)20-17(23)19-15-12-8-5-9-13-15/h4-13H,1-3H3,(H2,19,20,23) |
Clave InChI |
SVFZYTFTNGGFBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)






![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
